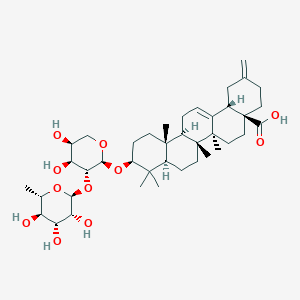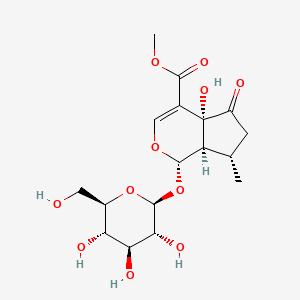
Albatrelin G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Albatrelin G is typically isolated from natural sources, specifically the mushroom Albatrellus caeruleoporus . The isolation process involves extensive spectroscopic analyses and chemical methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet Spectroscopy (UV)
化学反应分析
Albatrelin G, like other farnesylphenols, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Albatrelin G has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of farnesylphenols and their derivatives.
作用机制
The exact mechanism of action of Albatrelin G is not fully understood. it is believed to exert its effects through interactions with cellular targets, potentially involving pathways related to cell growth and apoptosis . Further research is needed to elucidate the specific molecular targets and pathways involved.
相似化合物的比较
Albatrelin G is part of a group of farnesylphenols, which include compounds like grifolin, neogrifolin, and albatrellin . These compounds share similar structures and biological activities but differ in their specific chemical properties and effects. For example:
Grifolin: Known for its anti-microbial and anti-oxidative activities.
Neogrifolin: Exhibits similar biological activities to grifolin but with different potency and effects.
Albatrellin: Another farnesylphenol with unique chemical properties and biological activities.
This compound stands out due to its specific cytotoxic activity against certain cell lines, making it a unique compound within this group .
属性
IUPAC Name |
4-[(1R,2S,5R)-5-hydroxy-5-methyl-2-(6-methylhepta-1,5-dien-2-yl)cyclohexyl]-5-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-14(2)7-6-8-15(3)18-9-10-22(5,25)13-19(18)21-16(4)11-17(23)12-20(21)24/h7,11-12,18-19,23-25H,3,6,8-10,13H2,1-2,4-5H3/t18-,19-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMZYAZOCDDYMF-WOIUINJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2CC(CCC2C(=C)CCC=C(C)C)(C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1[C@@H]2C[C@](CC[C@@H]2C(=C)CCC=C(C)C)(C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



